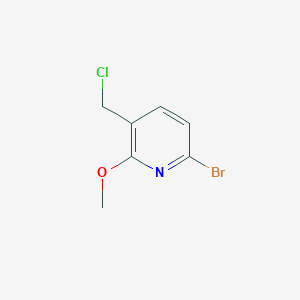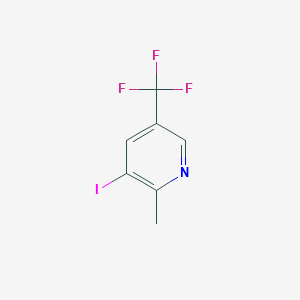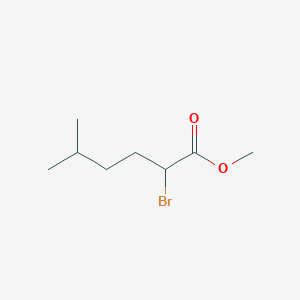
Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate is an organic compound that belongs to the class of bromophenoxy derivatives. This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a succinate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate typically involves the reaction of diethyl oxalate with 2-bromophenol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Diethyl oxalate+2-BromophenolNaOEt, RefluxDiethyl 2-(2-Bromophenoxy)-3-oxosuccinate
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The succinate moiety can participate in metabolic processes, influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenol: A precursor in the synthesis of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate.
Diethyl oxalate: Another precursor used in the synthesis.
2-(2-Bromophenoxy)ethyl thiocyanate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a bromophenoxy group and a succinate moiety. This structural arrangement imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15BrO6 |
|---|---|
Peso molecular |
359.17 g/mol |
Nombre IUPAC |
diethyl 2-(2-bromophenoxy)-3-oxobutanedioate |
InChI |
InChI=1S/C14H15BrO6/c1-3-19-13(17)11(16)12(14(18)20-4-2)21-10-8-6-5-7-9(10)15/h5-8,12H,3-4H2,1-2H3 |
Clave InChI |
MGUSBVMPKDBDAA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C(=O)OCC)OC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664404.png)

![2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664416.png)
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)



![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)


![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)


![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
